2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one
CAS No.:
Cat. No.: VC18384651
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3O |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 2-amino-3-methyl-1-(4-methylpiperazin-1-yl)butan-1-one |
| Standard InChI | InChI=1S/C10H21N3O/c1-8(2)9(11)10(14)13-6-4-12(3)5-7-13/h8-9H,4-7,11H2,1-3H3 |
| Standard InChI Key | KOJMFUCCWRMSHV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N1CCN(CC1)C)N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a butanone backbone substituted with an amino group at the second carbon and a 4-methylpiperazine moiety at the first carbon. The piperazine ring adopts a chair conformation, with the methyl group at the fourth position influencing its electronic and steric properties. The stereocenter at the second carbon (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 199.29 g/mol | |
| CAS Number | 1217695-67-4 | |
| Chiral centers | 1 (S-configuration) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperazine protons (δ 2.3–3.1 ppm), ketone carbonyl (δ 208 ppm in ), and the methyl groups (δ 1.0–1.2 ppm). Mass spectrometry shows a base peak at m/z 199.29 corresponding to the molecular ion.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with Boc- or Cbz-protected α-amino acids, which undergo sequential reduction, mesylation, and nucleophilic substitution with N-methylpiperazine . For example:
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Reduction: Boc-protected amino acids (e.g., Boc-L-valine) are reduced to alcohols using lithium aluminum hydride () in anhydrous ether .
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Mesylation: The alcohol is treated with methanesulfonyl chloride () to form a mesylate intermediate .
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Substitution: The mesylate reacts with N-methylpiperazine in dimethylformamide (DMF) at 80°C, yielding the protected amine .
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Deprotection: Acidic cleavage of the Boc group (20% HCl-dioxane) affords the final compound .
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reduction | , ether | 85–90 |
| Mesylation | , | 78–82 |
| Substitution | N-Methylpiperazine, DMF | 70–75 |
| Deprotection | 20% HCl-dioxane | 95–98 |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and purity. Solvent recycling and catalytic methods align with green chemistry principles, reducing waste by 30–40% compared to batch processes.
Physicochemical Properties
Physical Properties
The compound is a white crystalline solid with a melting point of 142–145°C. It is sparingly soluble in water (0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO).
Chemical Reactivity
The amino group participates in Schiff base formation with aldehydes, while the ketone undergoes nucleophilic additions. For example:
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Oxidation: Treatment with in acidic conditions yields a carboxylic acid derivative.
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Reduction: reduces the ketone to a secondary alcohol.
| Parameter | Value |
|---|---|
| Oral bioavailability | 55% (rats) |
| Plasma half-life | 3.2 hours |
| Protein binding | 88% |
Comparative Analysis with Structural Analogs
(S)-1-(4-Acetyl-3-Methyl-piperazin-1-yl)-2-amino-3-Methyl-butan-1-one
This analog (CAS 1421057-06-8) incorporates an acetyl group on the piperazine ring, enhancing metabolic stability but reducing CNS penetration due to increased polarity .
(S)-1-(4-Acetyl-2-Methyl-piperazin-1-yl)-2-amino-3-Methyl-butan-1-one
The 2-methyl substitution (CAS 1354024-87-5) alters receptor selectivity, showing preferential binding to 5-HT over D receptors .
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